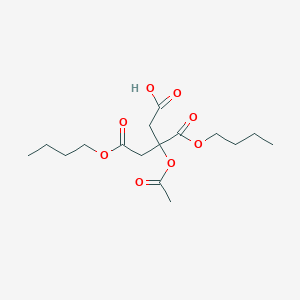
1,2-Dibutyl acetylcitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dibutyl acetylcitrate is an organic compound with the molecular formula C16H26O8. It is a derivative of citric acid, where two of the hydroxyl groups are esterified with butyl groups, and one of the carboxyl groups is esterified with an acetyl group . This compound is known for its use as a plasticizer, which enhances the flexibility and durability of plastic products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2-Dibutyl acetylcitrate can be synthesized through the esterification of citric acid with butanol and acetic anhydride. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, citric acid, butanol, and acetic anhydride, are mixed in a reactor equipped with a reflux condenser. The mixture is heated to a specific temperature, and the reaction is monitored until the desired conversion is achieved. The product is then purified through distillation or other separation techniques to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Dibutyl acetylcitrate undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, where the ester groups are oxidized to carboxylic acids.
Substitution: The ester groups in this compound can be substituted with other alkyl or acyl groups under appropriate reaction conditions.
Common Reagents and Conditions:
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide) catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Alkyl halides or acyl chlorides in the presence of a base (e.g., pyridine).
Major Products Formed:
Hydrolysis: Citric acid, butanol, and acetic acid.
Oxidation: Carboxylic acids.
Substitution: Various alkyl or acyl esters.
Wissenschaftliche Forschungsanwendungen
1,2-Dibutyl acetylcitrate has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 1,2-dibutyl acetylcitrate primarily involves its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the flexibility and durability of the material . In biological systems, it is believed to exert its effects through interactions with cellular membranes and proteins, enhancing the permeability and stability of drug delivery systems .
Vergleich Mit ähnlichen Verbindungen
Acetyl tributyl citrate (ATBC): Another citrate-based plasticizer with similar properties but different esterification patterns.
Tributyl citrate (TBC): A non-acetylated version of ATBC, used in similar applications.
Acetyl triethyl citrate (ATEC): A citrate ester with shorter alkyl chains, offering different plasticizing properties.
Uniqueness: 1,2-Dibutyl acetylcitrate is unique due to its specific esterification pattern, which provides a balance between flexibility and stability. Its biodegradability and low toxicity make it an attractive alternative to traditional phthalate plasticizers .
Eigenschaften
Molekularformel |
C16H26O8 |
|---|---|
Molekulargewicht |
346.37 g/mol |
IUPAC-Name |
3-acetyloxy-5-butoxy-3-butoxycarbonyl-5-oxopentanoic acid |
InChI |
InChI=1S/C16H26O8/c1-4-6-8-22-14(20)11-16(10-13(18)19,24-12(3)17)15(21)23-9-7-5-2/h4-11H2,1-3H3,(H,18,19) |
InChI-Schlüssel |
IFTDWIBTXLYNHB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)CC(CC(=O)O)(C(=O)OCCCC)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



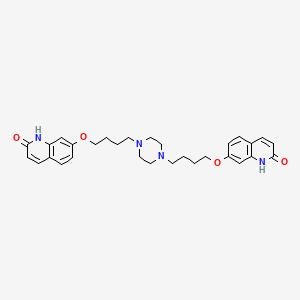

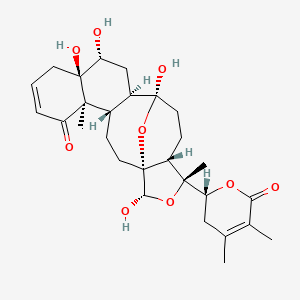



![(R)-Methyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,Z)-3-Acetoxy-6-ethylidene-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13429737.png)
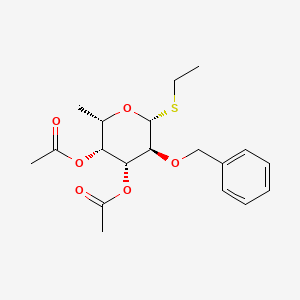
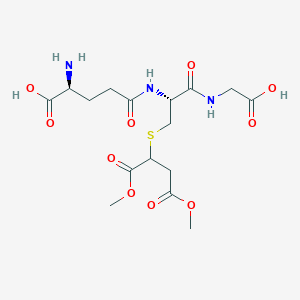

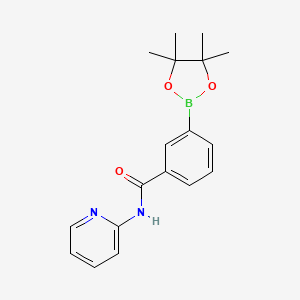
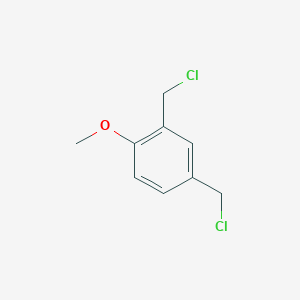
![Ethyl 2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13429763.png)
